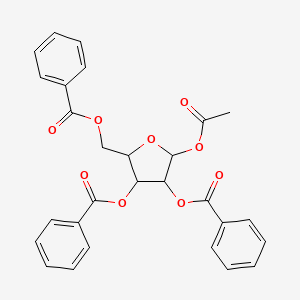
(5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves the acetylation and benzoylation of ribose. One common method includes dissolving racemic (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate in dry pyridine. The solution is then slowly added dropwise with acetic anhydride in an ice water bath, stirred for 30 minutes, and then allowed to react at room temperature for 7 hours . The reaction mixture is then heated to 40°C for an hour, followed by extraction with chloroform and sequential washing with ice water, pre-cooled sulfuric acid, and saturated sodium bicarbonate . The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar acetylation and benzoylation reactions under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribofuranose ring.
Substitution: The acetate and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, and sodium bicarbonate . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted ribofuranose compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is widely used in scientific research, particularly in the synthesis of nucleosides . Its applications include:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogs.
Biology: Employed in the study of nucleic acid structures and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves its role as a precursor in nucleoside synthesis. It undergoes enzymatic or chemical transformations to form nucleoside analogs, which can then interact with various molecular targets, including enzymes and nucleic acids . These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in structure but differs in the stereochemistry of the ribofuranose ring.
1-O-Acetyl-2,3,4-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound with different benzoylation patterns.
Uniqueness
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is unique due to its specific acetylation and benzoylation pattern, which makes it a valuable intermediate in nucleoside synthesis . Its distinct stereochemistry also contributes to its unique reactivity and applications in scientific research .
Eigenschaften
CAS-Nummer |
70832-64-3 |
|---|---|
Molekularformel |
C28H24O9 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
(5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3 |
InChI-Schlüssel |
GCZABPLTDYVJMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















